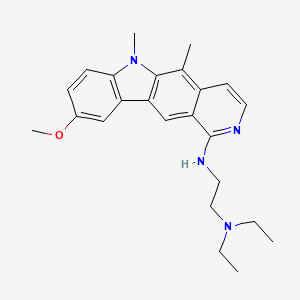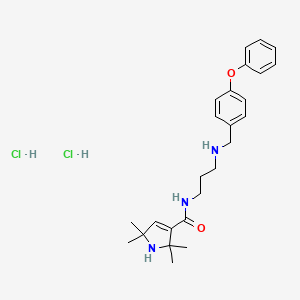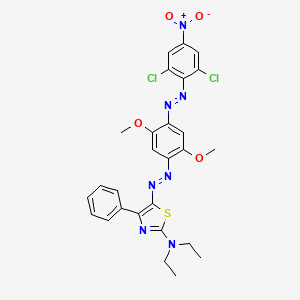
1,2-Ethanediamine, N,N-diethyl-N'-(5,6-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de un residuo pirido[4,3-b]carbazol, que es un sistema de anillos fusionados que contiene átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato normalmente implica múltiples pasos. Los materiales de partida suelen ser compuestos disponibles comercialmente, y la síntesis implica una serie de reacciones como la alquilación, la ciclización y las modificaciones de grupos funcionales. Las condiciones de reacción a menudo requieren temperaturas, disolventes y catalizadores específicos para obtener el producto deseado con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando procesos por lotes o de flujo continuo. La elección del método depende de factores como la disponibilidad de materias primas, el coste y las consideraciones ambientales. La producción industrial también requiere medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se optimizan para lograr la transformación deseada de manera eficiente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de la vía y las condiciones de reacción específicas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas a nivel molecular.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a enfermedades específicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato implica su interacción con objetivos moleculares como enzimas, receptores o ácidos nucleicos. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando efectos biológicos específicos. Las vías involucradas en estas interacciones son complejas y pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,2-Etanediamina, N,N-dietil-N’-(2-nitro-3-tienil)-, monohidrocloruro
- 1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-
Unicidad
En comparación con compuestos similares, 1,2-Etanediamina, N,N-dietil-N’-(5,6-dimetil-9-metoxi-6H-pirido(4,3-b)carbazol-1-il)-, hemihidrato destaca por sus características estructurales específicas y las propiedades químicas y biológicas resultantes.
Propiedades
Número CAS |
83948-16-7 |
|---|---|
Fórmula molecular |
C24H30N4O |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(9-methoxy-5,6-dimethylpyrido[4,3-b]carbazol-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H30N4O/c1-6-28(7-2)13-12-26-24-21-15-20-19-14-17(29-5)8-9-22(19)27(4)23(20)16(3)18(21)10-11-25-24/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,26) |
Clave InChI |
FIRFTJHDICWOJW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3C)C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















